rhEPO

Description

Properties

IUPAC Name |

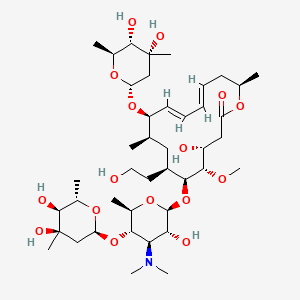

(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4R,5S,6R)-5-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-7-(2-hydroxyethyl)-5-methoxy-9,16-dimethyl-1-oxacyclohexadeca-11,13-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H73NO16/c1-22-18-27(16-17-44)36(59-40-34(47)33(43(8)9)35(24(3)56-40)58-32-21-42(7,51)39(49)26(5)55-32)37(52-10)28(45)19-30(46)53-23(2)14-12-11-13-15-29(22)57-31-20-41(6,50)38(48)25(4)54-31/h11-13,15,22-29,31-40,44-45,47-51H,14,16-21H2,1-10H3/b12-11+,15-13+/t22-,23-,24-,25+,26+,27+,28-,29+,31+,32+,33-,34-,35-,36+,37+,38+,39+,40+,41-,42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJKGNDLRMLFWEX-IUJNAFBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CCO)C)OC4CC(C(C(O4)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C/C=C/C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CCO)C)O[C@H]4C[C@@]([C@H]([C@@H](O4)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H73NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

848.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

Colorless liquid /sterile injection/ | |

CAS No. |

113427-24-0 | |

| Record name | EPOETIN ALFA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7584 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

A Technical Guide to rhEPO Signaling Pathways in Non-Hematopoietic Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recombinant human erythropoietin (rhEPO), a synthetic form of the glycoprotein hormone erythropoietin, is well-established for its critical role in stimulating erythropoiesis, the production of red blood cells.[1][2] However, a growing body of evidence has illuminated the pleiotropic effects of this compound in various non-hematopoietic tissues.[1][2][3][4][5] The expression of the erythropoietin receptor (EpoR) in tissues such as the brain, heart, and kidneys, as well as in endothelial cells, has revealed the engagement of intricate signaling pathways that mediate a range of cellular responses, including neuroprotection, cardioprotection, and angiogenesis.[1][2][3][4][5]

This in-depth technical guide provides a comprehensive overview of the core signaling pathways activated by this compound in non-hematopoietic cells. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are investigating the therapeutic potential of this compound beyond its traditional hematopoietic applications. This guide summarizes key quantitative data, offers detailed methodologies for pivotal experiments, and provides visual representations of the signaling cascades to facilitate a deeper understanding of the molecular mechanisms at play.

Core Signaling Pathways

The binding of this compound to its receptor on the surface of non-hematopoietic cells initiates a cascade of intracellular signaling events. While the specific downstream effects can vary depending on the cell type and physiological context, three core signaling pathways have been identified as central to mediating the non-hematopoietic actions of this compound:

-

JAK2/STAT5 Pathway: This is considered the canonical signaling pathway for EpoR activation.

-

PI3K/Akt Pathway: A crucial pathway involved in cell survival and proliferation.

-

MAPK/ERK Pathway: This pathway plays a significant role in cell growth, differentiation, and survival.

These pathways are often interconnected and can influence one another, leading to a complex and highly regulated cellular response to this compound stimulation.[6]

JAK2/STAT5 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) pathway is a primary and direct route for this compound signal transduction. Upon this compound binding, the pre-dimerized EpoR undergoes a conformational change, leading to the trans-phosphorylation and activation of JAK2, a tyrosine kinase constitutively associated with the intracellular domain of the receptor.[6] Activated JAK2 then phosphorylates specific tyrosine residues on the EpoR, creating docking sites for STAT5 proteins. STAT5 is subsequently recruited, phosphorylated by JAK2, and then dimerizes. These STAT5 dimers translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in cell survival and proliferation.[7]

References

- 1. Epo and non-hematopoietic cells: what do we know? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The non-haematopoietic biological effects of erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Erythropoietin Non-hematopoietic Tissue Response and Regulation of Metabolism During Diet Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Erythropoietin Non-hematopoietic Tissue Response and Regulation of Metabolism During Diet Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Erythropoietin Non-hematopoietic Tissue Response and Regulation of Metabolism During Diet Induced Obesity [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Stat5 activation enables erythropoiesis in the absence of EpoR and Jak2 - PMC [pmc.ncbi.nlm.nih.gov]

Regulation of Erythropoietin (EPO) Gene Expression by Hypoxia-Inducible Factors: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Erythropoietin (EPO) is the primary hormonal regulator of erythropoiesis, the process of red blood cell production. Its expression is meticulously controlled by tissue oxygen levels, ensuring that red blood cell mass is adjusted to meet metabolic demand. The discovery of Hypoxia-Inducible Factors (HIFs) revolutionized our understanding of this process, revealing a sophisticated molecular mechanism of oxygen sensing that governs EPO gene transcription.[1][2] This technical guide provides an in-depth exploration of the HIF-mediated regulatory pathway of the human EPO gene (rhEPO). It details the core signaling cascade, the specific roles of HIF isoforms, the critical DNA regulatory elements, and quantitative data from key experimental findings. Furthermore, this document furnishes detailed protocols for essential techniques used to investigate this pathway, namely Chromatin Immunoprecipitation (ChIP) and Luciferase Reporter Assays, and employs diagrams to visualize complex molecular interactions and workflows.

The HIF Signaling Pathway: The Core Oxygen-Sensing Mechanism

The HIF system is the master regulator of the cellular response to hypoxia.[3] HIFs are heterodimeric transcription factors composed of an oxygen-labile α-subunit (HIF-α) and a constitutively stable β-subunit (HIF-β), also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[3][4] The regulation of EPO expression is fundamentally controlled by the stability of the HIF-α subunit.

Normoxic Conditions (Sufficient Oxygen)

Under normal oxygen levels, HIF-α subunits are continuously synthesized but rapidly targeted for destruction.[5]

-

Hydroxylation: Prolyl hydroxylase domain (PHD) enzymes utilize molecular oxygen, iron (Fe²⁺), and α-ketoglutarate to hydroxylate specific proline residues on the HIF-α subunit.[5][6]

-

VHL Recognition: The von Hippel-Lindau tumor suppressor protein (VHL) acts as the substrate recognition component of an E3 ubiquitin ligase complex.[3][7] It specifically recognizes and binds to the hydroxylated HIF-α.

-

Proteasomal Degradation: Following VHL binding, HIF-α is polyubiquitinated and subsequently degraded by the 26S proteasome, preventing its accumulation and activity.[3][5]

Hypoxic Conditions (Low Oxygen)

When oxygen levels fall, the PHD enzymes are inhibited due to the lack of their essential substrate.[4][5]

-

HIF-α Stabilization: Prolyl hydroxylation ceases, and the HIF-α subunit is no longer recognized by VHL. This allows it to escape proteasomal degradation and accumulate in the cytoplasm.[4][5]

-

Nuclear Translocation and Dimerization: The stabilized HIF-α translocates to the nucleus, where it dimerizes with its partner, HIF-β/ARNT.[3][4][5]

-

Transcriptional Activation: The HIF-α/β heterodimer recruits transcriptional co-activators, such as CREB-binding protein (CBP) and p300.[3][4] This complete transcriptional complex then binds to specific DNA sequences known as Hypoxia Response Elements (HREs), characterized by the core consensus sequence 5'-RCGTG-3', within the regulatory regions of target genes, including EPO.[3] This binding initiates the transcription of the EPO gene, leading to increased EPO synthesis and secretion.

HIF Isoform Specificity in EPO Gene Regulation

While three HIF-α isoforms exist (HIF-1α, HIF-2α, and HIF-3α), extensive research has demonstrated that HIF-2α is the principal regulator of hypoxia-induced EPO expression in both the primary production sites: the renal interstitial fibroblasts of the kidney and the hepatocytes of the liver.[1][3][7]

-

HIF-1α is ubiquitously expressed and controls many genes involved in anaerobic metabolism.[3][5]

-

HIF-2α expression is more restricted to specific cell types, including renal EPO-producing cells, hepatocytes, and endothelial cells.[3][5]

-

Genetic Evidence: Studies using mice with cell-type-specific inactivation of Hif-1α or Hif-2α have conclusively shown that the ablation of Hif-2α, but not Hif-1α, completely abolishes the renal and hepatic EPO response to anemia or hypoxia.[1][3][7] Similarly, inactivation of VHL in hepatocytes leads to a HIF-2-dependent, but HIF-1-independent, increase in EPO production and subsequent polycythemia.[1][7]

Genomic Architecture of EPO Gene Regulation

The transcriptional activation of the EPO gene is not controlled by a simple promoter but by a sophisticated interplay between distant enhancer elements and the proximal promoter region. These elements contain the critical HREs where the HIF-2 complex binds.

-

3' Hypoxia Enhancer: Located approximately 0.4 kb downstream of the polyadenylation site, this ~50 bp element is absolutely required for hypoxia-inducible EPO expression in the liver.[3][8] It contains a canonical HRE that is a primary binding site for the HIF-2 complex.[7][9]

-

5' Hypoxia Enhancer: A more distant region, located between 6 and 14 kb upstream of the transcription start site, is essential for kidney-specific hypoxic induction.[3][9] This kidney-inducible element (KIE) also contains HREs.[9]

-

Promoter HRE: More recent studies have identified a functional HRE within the proximal promoter region.[9] In neuronal cells, this promoter HRE appears to be a major site of HIF binding and cooperates with the distal 5' and 3' enhancers to drive expression.[9]

-

Cooperative Factors: The function of HIF-2 is augmented by other nuclear factors. Hepatocyte nuclear factor-4 (HNF4) is a key partner that binds to a site near the 3' enhancer and is critical for activating both hepatic and renal EPO transcription.[2][4][8]

Data Presentation

Table 1: HIF-α Isoform Specificity in Regulating EPO mRNA Expression

This table summarizes data from siRNA knockdown experiments in human cell lines, demonstrating the dominant role of HIF-2α.

| Cell Line | Target | Condition | Result on EPO mRNA Expression | Reference |

| Hep3B (Hepatoma) | HIF-1α siRNA | Hypoxia (1% O₂) | No significant reduction | [7][10] |

| Hep3B (Hepatoma) | HIF-2α siRNA | Hypoxia (1% O₂) | Significant inhibition of hypoxic induction | [7][10] |

| REPC (Renal Cells) | HIF-1α siRNA | Hypoxia (1% O₂) | Partial reduction (potentially indirect) | [11] |

| REPC (Renal Cells) | HIF-2α siRNA | Hypoxia (1% O₂) | Strong inhibition of hypoxic induction | [11] |

Table 2: Quantitative Hypoxic Induction of EPO Expression

This table illustrates the dose-dependent effect of hypoxia on EPO expression in a human renal cell line.

| Cell Line | O₂ Concentration | Duration | Fold Increase in EPO mRNA (vs. Normoxia) | Reference |

| REPC (Renal Cells) | 3% | 24 hours | ~5-fold | [11] |

| REPC (Renal Cells) | 1% | 24 hours | ~25-fold | [11] |

| REPC (Renal Cells) | 1% | 36 hours | Peak expression observed | [11] |

Table 3: Summary of In Vivo HIF Binding to EPO Regulatory Regions via ChIP

This table summarizes chromatin immunoprecipitation findings, showing differential binding of HIF isoforms to the EPO gene in various tissues and cell lines under hypoxia.

| Cell/Tissue | Regulatory Element | HIF-1α Binding | HIF-2α Binding | Reference |

| Hep3B Cells | 3' Enhancer HRE | Not detected | Strongly Induced | [7][10] |

| Kelly (Neuroblastoma) | 5' Enhancer HRE | Not detected | Not detected | [12] |

| Kelly (Neuroblastoma) | 3' Enhancer HRE | Not detected | Induced | [12][13] |

| Kelly (Neuroblastoma) | Promoter HRE | Not detected | Strongly Induced | [9] |

| Mouse Kidney | Epo Gene | Induced | Induced | [14][15] |

| Mouse Brain | Epo Gene | Weakly Induced | Strongly Induced | [14][15] |

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine the in vivo association of a specific transcription factor (e.g., HIF-2α) with a specific genomic region (e.g., the EPO 3' enhancer) within intact cells.

Methodology:

-

Cell Culture and Hypoxic Treatment:

-

Culture human Hep3B or REPC cells to ~80-90% confluency.

-

Expose experimental plates to hypoxic conditions (e.g., 1% O₂ for 6-16 hours) in a hypoxic chamber. Maintain control plates under normoxic conditions (21% O₂).

-

-

Cross-linking:

-

Add formaldehyde directly to the culture medium to a final concentration of 1%.

-

Incubate for 10 minutes at room temperature to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

-

Cell Lysis and Chromatin Shearing:

-

Wash cells twice with ice-cold PBS. Scrape and collect cells.

-

Lyse cells using a lysis buffer containing protease inhibitors.

-

Isolate nuclei and resuspend in a nuclear lysis/sonication buffer.

-

Shear chromatin to an average size of 200-1000 bp using a probe sonicator. Verify fragment size on an agarose gel.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G beads to reduce non-specific background.

-

Set aside a small aliquot of the lysate as "Input" control.

-

Incubate the remaining lysate overnight at 4°C with specific antibodies (e.g., anti-HIF-2α, anti-HIF-1α) and a non-specific IgG as a negative control.

-

-

Immune Complex Capture and Washes:

-

Add Protein A/G beads to each IP reaction and incubate to capture the antibody-protein-DNA complexes.

-

Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the immune complexes from the beads using an elution buffer (e.g., SDS/NaHCO₃).

-

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for several hours to overnight. The "Input" sample should be processed in parallel.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

-

DNA Purification and Analysis:

-

Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Perform quantitative PCR (qPCR) using primers designed to amplify the target region (e.g., the EPO 3' HRE) and a negative control region (a gene desert).

-

Analyze data by calculating the percentage of input and fold enrichment over the IgG control.

-

Luciferase Reporter Assay

Objective: To quantitatively measure the activity of a putative regulatory DNA sequence (e.g., the EPO enhancer) in driving gene expression under different conditions (e.g., normoxia vs. hypoxia).

Methodology:

-

Plasmid Vector Construction:

-

Using standard molecular cloning techniques, ligate the DNA sequence of interest (e.g., a 200 bp fragment containing the EPO 3' enhancer and HRE) into a reporter plasmid. The insertion site should be upstream of a minimal promoter (e.g., SV40) that drives the expression of a reporter gene, typically Firefly luciferase (luc).

-

A second plasmid, containing a different reporter gene (e.g., Renilla luciferase) driven by a strong constitutive promoter (e.g., CMV), is used as an internal control for transfection efficiency and cell viability.

-

-

Cell Culture and Transfection:

-

Seed cells (e.g., HEK293T or HepG2) in a multi-well plate.

-

Co-transfect the cells with the experimental Firefly luciferase plasmid and the Renilla control plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Hypoxic Treatment:

-

Allow 24 hours for plasmid expression.

-

Replace the medium and place the experimental plates in a hypoxic chamber (e.g., 1% O₂) for 16-24 hours. Keep control plates under normoxic conditions.

-

-

Cell Lysis:

-

Remove the plates from the incubator. Wash the cells once with PBS.

-

Add passive lysis buffer to each well and incubate at room temperature with gentle shaking to ensure complete cell lysis.

-

-

Luminometry:

-

Use a dual-luciferase reporter assay system.[16]

-

Transfer the cell lysate to a luminometer plate.

-

Use an automated luminometer to inject the Firefly luciferase substrate (Luciferin Assay Reagent II) and measure the resulting luminescence (Signal 1).

-

The instrument then injects a second reagent (Stop & Glo® Reagent) which quenches the Firefly reaction and provides the substrate (coelenterazine) for the Renilla luciferase, and immediately measures the second signal (Signal 2).

-

-

Data Analysis:

-

For each well, calculate the ratio of Firefly luminescence to Renilla luminescence (Signal 1 / Signal 2). This normalization corrects for variability in transfection efficiency.

-

Calculate the average normalized activity for both normoxic and hypoxic conditions.

-

Determine the "Fold Induction" by dividing the average normalized hypoxic activity by the average normalized normoxic activity.

-

Conclusion and Therapeutic Implications

The regulation of the this compound gene by hypoxia-inducible factors is a paradigm of oxygen-dependent gene control.[3] The core of this mechanism lies in the oxygen-dependent stability of the HIF-2α subunit, which, under hypoxic conditions, accumulates, translocates to the nucleus, and activates EPO transcription by binding to HREs in distal enhancer elements. This elegant biological feedback loop is crucial for maintaining oxygen homeostasis.

A thorough understanding of this pathway has paved the way for novel therapeutic strategies. The development of small-molecule inhibitors of the PHD enzymes, known as HIF prolyl hydroxylase inhibitors (HIF-PHIs), represents a major advancement in the treatment of anemia, particularly in patients with chronic kidney disease.[6][17] By pharmacologically stabilizing HIF-2α, these drugs mimic a hypoxic state, leading to a controlled, physiological increase in endogenous EPO production.[17] This approach highlights the profound impact of fundamental research on the development of targeted and effective therapies.

References

- 1. JCI - HIF-1 and HIF-2: working alone or together in hypoxia? [jci.org]

- 2. ashpublications.org [ashpublications.org]

- 3. Regulation of erythropoiesis by hypoxia-inducible factors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Hypoxia Pathway Proteins are Master Regulators of Erythropoiesis [mdpi.com]

- 6. Regulation of Erythropoiesis by the Hypoxia-Inducible Factor Pathway: Effects of Genetic and Pharmacological Perturbations | Annual Reviews [annualreviews.org]

- 7. Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of hypoxia-induced erythropoietin expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hypoxia-inducible erythropoietin expression: details matter | Haematologica [haematologica.org]

- 10. JCI - Hypoxia-inducible factor–2 (HIF-2) regulates hepatic erythropoietin in vivo [jci.org]

- 11. ashpublications.org [ashpublications.org]

- 12. Distal and proximal hypoxia response elements co-operate to regulate organ-specific erythropoietin gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hypoxia-inducible erythropoietin expression: details matter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Contribution of HIF-1alpha or HIF-2alpha to erythropoietin expression: in vivo evidence based on chromatin immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Contribution of HIF-1[alpha] or HIF-2[alpha] to erythropoietin expression: in vivo evidence based on chromatin immunoprecipitation - ProQuest [proquest.com]

- 16. Luciferase Assays | Luciferase [promega.sg]

- 17. Regulation of Erythropoiesis by the Hypoxia-Inducible Factor Pathway: Effects of Genetic and Pharmacological Perturbations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to rhEPO Receptor (EPOR) Internalization and Trafficking Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms and kinetics governing the internalization and intracellular trafficking of the recombinant human erythropoietin receptor (EPOR). A comprehensive understanding of these processes is critical for the development of novel erythropoiesis-stimulating agents (ESAs) and for optimizing therapeutic strategies in hematology and oncology.

Introduction: The Dynamics of EPOR Trafficking

The cellular response to erythropoietin (EPO) is tightly regulated by the number of EPORs expressed on the cell surface.[1] Ligand-induced internalization, or endocytosis, is a primary mechanism for attenuating EPOR signaling and controlling cellular sensitivity to EPO.[2][3] Upon binding to rhEPO, the EPOR is rapidly internalized and sorted through endosomal compartments for either recycling back to the plasma membrane or degradation in lysosomes. This dynamic trafficking determines the duration and intensity of intracellular signaling cascades.

Quantitative Kinetics of EPOR Internalization and Trafficking

The kinetics of EPOR internalization, recycling, and degradation are crucial parameters in pharmacokinetic and pharmacodynamic models of ESA action. While values can vary between cell types and experimental conditions, the following table summarizes key quantitative data found in the literature.

| Parameter | Value | Cell Type / Conditions | Citation |

| Internalization Rate Constant (k_in) | 0.06 min⁻¹ | EpoR-expressing cultured cells | [4] |

| Internalization Half-Time (T½) | ~30 min | Cells with antibody-bound receptors | [5] |

| EPOR Degradation Half-Life | 8.8 hours | Healthy volunteers (in vivo) | [6] |

| EPOR Recycling | ~60% of internalized ligand is resecreted intact | EpoR-expressing cultured cells | [4] |

| Initial EPOR Number | ~1100 per primary human EPC, ~300 per late-stage erythroblast | Primary human erythroid progenitor cells (EPCs) and erythroblasts | [1] |

| EPOR Number (CD34+CD38- cells) | ~1600 sites/cell | Normal bone marrow | [7] |

| Epo-EpoR Complex Internalization Rate (k_int) | 24 h⁻¹ | Sheep (in vivo) | [8] |

Signaling Pathways Governing EPOR Internalization

The internalization of the EPOR is an active process governed by a complex signaling network initiated by ligand binding. The primary pathway for EPOR endocytosis is clathrin-mediated.[2][3]

Key Signaling Events

Upon this compound binding, the EPOR undergoes a conformational change that activates the associated Janus kinase 2 (JAK2).[2][9] Activated JAK2 autophosphorylates and phosphorylates specific tyrosine residues on the cytoplasmic tail of the EPOR.[2][3] These phosphorylated tyrosines serve as docking sites for various signaling proteins containing SH2 domains, including the p85 regulatory subunit of phosphoinositide 3-kinase (PI3K).[2][3] The recruitment of p85 is a critical step in linking the receptor to the endocytic machinery.[2][10]

Ubiquitination also plays a crucial role in EPOR trafficking. Specific lysine residues in the EPOR cytoplasmic domain are ubiquitinated following EPO stimulation. Ubiquitination at Lys256 is necessary for efficient receptor internalization, while ubiquitination at Lys428 targets the receptor for lysosomal degradation.[11][12] The E3 ubiquitin ligase c-Cbl can ubiquitinate p85, which then recruits the endocytic protein epsin-1 to drive EPOR endocytosis.[13]

Experimental Protocols for Measuring EPOR Internalization

Several methods can be employed to quantify the internalization of the EPOR. Below are detailed protocols for common assays.

ELISA-Based Internalization Assay

This method quantifies the loss of cell-surface receptors over time after ligand stimulation.

Materials:

-

Cells expressing EPOR

-

96-well cell culture plates

-

This compound

-

Primary antibody specific to an extracellular epitope of EPOR

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 1M H₂SO₄)

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Wash buffer (PBS)

-

Plate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and culture overnight.

-

Starvation (Optional): To reduce basal signaling, serum-starve the cells for 2-4 hours.

-

Stimulation: Treat cells with a saturating concentration of this compound for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to induce internalization. As a control, incubate one set of wells at 4°C to inhibit endocytosis.

-

Fixation: After the incubation period, immediately wash the cells with ice-cold PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the non-permeabilized cells with the primary anti-EPOR antibody (diluted in blocking buffer) for 1-2 hours at room temperature. This will only detect receptors remaining on the cell surface.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the cells five times with PBS. Add TMB substrate and incubate in the dark until sufficient color development.

-

Quantification: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.

-

Analysis: The decrease in absorbance over time corresponds to the internalization of the EPOR.

Radioligand Binding Assay

This classic method uses radiolabeled EPO to track its binding and internalization.

Materials:

-

Cells expressing EPOR

-

¹²⁵I-labeled this compound

-

Binding buffer (e.g., PBS with 0.1% BSA)

-

Acid wash buffer (e.g., 0.2 M acetic acid, 0.5 M NaCl, pH 2.5) to strip surface-bound ligand

-

Lysis buffer (e.g., 1 M NaOH)

-

Gamma counter

Protocol:

-

Cell Preparation: Prepare cell suspensions in binding buffer.

-

Binding: Incubate cells with ¹²⁵I-rhEPO at 4°C for 2-4 hours to allow binding to surface receptors without significant internalization.

-

Induce Internalization: Warm the cells to 37°C for various time points to initiate endocytosis.

-

Separate Surface vs. Internalized Ligand: At each time point, place cells on ice.

-

To measure surface-bound ligand, wash the cells with ice-cold binding buffer.

-

To measure internalized ligand, first treat the cells with the acid wash buffer to remove surface-bound ¹²⁵I-rhEPO, then wash with binding buffer.

-

-

Cell Lysis and Counting: Lyse the cells with lysis buffer and measure the radioactivity in a gamma counter.

-

Analysis: The amount of radioactivity in the acid-resistant fraction represents the internalized ¹²⁵I-rhEPO.

Flow Cytometry

Flow cytometry allows for the quantification of cell surface EPOR on a single-cell basis.

Materials:

-

Cells expressing EPOR

-

This compound

-

Fluorophore-conjugated primary antibody against an extracellular epitope of EPOR

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Stimulation: Treat cells in suspension with this compound at 37°C for various time points.

-

Staining: At each time point, place cells on ice and wash with cold FACS buffer. Stain with the fluorophore-conjugated anti-EPOR antibody.

-

Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI).

-

Analysis: The decrease in MFI over time reflects the reduction in cell surface EPOR levels due to internalization.

Intracellular Trafficking: Recycling vs. Degradation

Following internalization into early endosomes, the EPOR-ligand complex is sorted for one of two primary fates: recycling to the plasma membrane or trafficking to lysosomes for degradation.

-

Recycling: A significant portion of internalized EPORs can be recycled back to the cell surface, allowing for the resensitization of the cell to EPO.[9] This process is less well-characterized than the degradation pathway but is thought to involve recycling endosomes.

-

Degradation: To terminate signaling, the EPOR-ligand complex is targeted to lysosomes.[9] This process is facilitated by ubiquitination.[11][12] Additionally, a portion of the activated receptor can be degraded at the cell surface by proteasomes.[9]

Conclusion

The internalization and trafficking of the EPOR are tightly regulated processes that are fundamental to the control of erythropoiesis. A detailed, quantitative understanding of these pathways is essential for the rational design of new ESAs with improved pharmacokinetic profiles and for predicting cellular responses to therapy. The experimental protocols outlined in this guide provide a framework for researchers to investigate these critical aspects of EPOR biology.

References

- 1. Emerging EPO and EPO receptor regulators and signal transducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ligand-induced EpoR internalization is mediated by JAK2 and p85 and is impaired by mutations responsible for primary familial and congenital polycythemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Cellular trafficking and degradation of erythropoietin and novel erythropoiesis stimulating protein (NESP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Measurement of the Target-Mediated Internalization Kinetics of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and pharmacodynamics of erythropoietin receptor in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Erythropoietin receptor expression on human bone marrow erythroid precursor cells by a newly-devised quantitative flow-cytometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Differential pharmacokinetic analysis of in vivo erythropoietin receptor interaction with erythropoietin and continuous erythropoietin receptor activator in sheep - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Both proteasomes and lysosomes degrade the activated erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ubiquitination Regulates the Internalization, Endolysosomal Sorting, and Signaling of the Erythropoietin Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ubiquitination regulates the internalization, endolysosomal sorting, and signaling of the erythropoietin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cbl ubiquitination of p85 is essential for Epo-induced EpoR endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Downstream Targets of rhEPO Signaling in Endothelial Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recombinant human erythropoietin (rhEPO) is a glycoprotein cytokine that, beyond its well-established role in erythropoiesis, exerts significant pleiotropic effects on non-hematopoietic cells, including the vascular endothelium. In endothelial cells, this compound and its receptor (EPOR) trigger a cascade of intracellular signaling events that culminate in a diverse range of cellular responses, including proliferation, migration, survival, and angiogenesis. The activation of the EPOR initiates three primary signaling pathways: the Janus kinase 2/signal transducer and activator of transcription 5 (JAK2/STAT5) pathway, the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway, and the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway. These pathways are intricately interconnected and regulate the expression and activity of a host of downstream target proteins. Key among these are endothelial nitric oxide synthase (eNOS), the anti-apoptotic proteins Bcl-xL and Bcl-2, and the cell cycle regulator Cyclin D1. Understanding the precise molecular mechanisms and downstream targets of this compound signaling in endothelial cells is paramount for the development of novel therapeutic strategies for cardiovascular diseases and for elucidating the potential vascular side effects of this compound therapy. This technical guide provides a comprehensive overview of the core signaling pathways, summarizes key quantitative data, presents detailed experimental protocols, and visualizes the intricate molecular interactions involved in this compound-mediated endothelial cell responses.

Core Signaling Pathways and Downstream Targets

The binding of this compound to its receptor on the surface of endothelial cells initiates a conformational change in the receptor, leading to the activation of its associated tyrosine kinase, JAK2. Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling molecules and triggering the activation of downstream pathways.

The JAK2/STAT5 Pathway

The JAK2/STAT5 pathway is a canonical signaling cascade activated by this compound. Upon phosphorylation by JAK2, STAT5 dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1][2]

-

Key Downstream Targets:

-

Bcl-xL: A potent anti-apoptotic protein that promotes cell survival.[1]

-

eNOS: While primarily regulated by the PI3K/Akt pathway, some evidence suggests a role for STAT5 in eNOS activation.

-

The PI3K/Akt Pathway

The PI3K/Akt pathway is a critical mediator of cell survival, proliferation, and angiogenesis. The recruitment of the p85 regulatory subunit of PI3K to the phosphorylated EPOR activates the p110 catalytic subunit, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3, in turn, recruits and activates Akt.

-

Key Downstream Targets:

-

eNOS: Akt directly phosphorylates eNOS at Ser1177, leading to its activation and the production of nitric oxide (NO), a key signaling molecule in the vasculature.[3][4]

-

Bcl-xL and Bcl-2: The PI3K/Akt pathway promotes the expression of these anti-apoptotic proteins, contributing to endothelial cell survival.[5][6]

-

The MAPK/ERK Pathway

The MAPK/ERK pathway is primarily involved in the regulation of cell proliferation, differentiation, and migration. Activation of this pathway involves a cascade of protein kinases, including Ras, Raf, and MEK, ultimately leading to the phosphorylation and activation of ERK1/2.

-

Key Downstream Targets:

Quantitative Data on this compound-Mediated Endothelial Cell Responses

The following tables summarize quantitative data from various studies on the effects of this compound on key downstream targets and cellular processes in endothelial cells.

| Downstream Target | Cell Type | This compound Concentration | Treatment Time | Observed Effect | Reference |

| p-eNOS (Ser1177) | HUVECs | 50 U/mL | 10 min | 2-fold increase in phosphorylation | [3] |

| Bcl-2 Expression | HUVECs | 50 U/mL | 24 hours | 1.8-fold increase in protein levels | [5] |

| Bax/Bcl-2 Ratio | HUVECs | 50 U/mL | 24 hours | 60% decrease | [5] |

| Cell Proliferation | HUVECs | 10 ng/mL | 48 hours | ~1.5-fold increase in proliferation | [9] |

| Cell Migration | HUVECs | Not specified | 24 hours | ~5% increase in wound closure | [10] |

Note: The quantitative effects of this compound can vary depending on the specific endothelial cell type, passage number, this compound concentration, and treatment duration.

Experimental Protocols

Endothelial Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing Human Umbilical Vein Endothelial Cells (HUVECs) and treating them with this compound.

Materials:

-

Cryopreserved HUVECs

-

Endothelial Cell Growth Medium (e.g., EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Recombinant Human Erythropoietin (this compound)

-

Tissue culture flasks and plates

Protocol:

-

Thawing of HUVECs: Rapidly thaw the cryovial of HUVECs in a 37°C water bath.

-

Cell Plating: Transfer the thawed cells to a T-75 flask containing pre-warmed Endothelial Cell Growth Medium supplemented with FBS.

-

Cell Culture: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

-

Subculturing: When the cells reach 80-90% confluency, wash them with PBS and detach them using Trypsin-EDTA. Resuspend the cells in fresh medium and plate them into new flasks or plates for experiments.

-

This compound Treatment: For experiments, plate HUVECs in appropriate culture vessels (e.g., 6-well plates, 96-well plates). Once the cells have adhered and reached the desired confluency, replace the medium with a low-serum medium (e.g., 0.5-1% FBS) for a few hours to synchronize the cells.

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Add the desired concentration of this compound to the cells and incubate for the specified time period.

Western Blotting for Phosphorylated and Total Proteins

This protocol outlines the steps for detecting the phosphorylation and total protein levels of downstream targets like eNOS, STAT5, Akt, and ERK, as well as the expression of Bcl-xL, Bcl-2, and Cyclin D1.

Materials:

-

Treated and untreated endothelial cell lysates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (specific for the protein of interest and its phosphorylated form)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Protein Extraction: Lyse the cells with ice-cold RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and then add the ECL substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Quantification: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA levels of target genes such as BCL2L1 (Bcl-xL) and CCND1 (Cyclin D1).

Materials:

-

Treated and untreated endothelial cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers

-

Real-time PCR system

Protocol:

-

RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Real-Time PCR: Run the qPCR reaction in a real-time PCR system.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH or ACTB). The delta-delta Ct method is commonly used for relative quantification.

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure endothelial cell proliferation in response to this compound.

Materials:

-

HUVECs

-

96-well plates

-

Endothelial Cell Growth Medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding: Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Replace the medium with low-serum medium containing different concentrations of this compound. Include a control group with no this compound.

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable, proliferating cells.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound Signaling Pathways in Endothelial Cells.

Experimental Workflows

Caption: Western Blotting Experimental Workflow.

Caption: qPCR Experimental Workflow.

Negative Regulation of this compound Signaling

The duration and intensity of this compound signaling are tightly controlled by negative regulatory mechanisms to prevent excessive cellular responses. Key negative regulators include:

-

Protein Tyrosine Phosphatases (PTPs): PTPs, such as SHP-1, can dephosphorylate and inactivate JAK2 and the EPOR, thereby terminating the signaling cascade.

-

Suppressors of Cytokine Signaling (SOCS): SOCS proteins are induced by cytokine signaling and act in a negative feedback loop to inhibit JAK activity.

-

Dual-Specificity Phosphatases (DUSPs): DUSPs can dephosphorylate and inactivate MAPKs like ERK, thereby downregulating the MAPK/ERK pathway.[11][12]

Conclusion

The signaling network activated by this compound in endothelial cells is complex and multifaceted, involving the coordinated action of the JAK2/STAT5, PI3K/Akt, and MAPK/ERK pathways. These pathways converge on a set of key downstream targets that regulate critical cellular processes such as survival, proliferation, and angiogenesis. A thorough understanding of these molecular mechanisms, supported by robust quantitative data and detailed experimental protocols, is essential for advancing our knowledge of endothelial cell biology and for the development of targeted therapies for vascular diseases. The visualizations provided in this guide offer a framework for conceptualizing the intricate signaling cascades and experimental procedures involved in the study of this compound's effects on the endothelium. Further research into the crosstalk between these pathways and the mechanisms of signal termination will provide a more complete picture of this compound's role in vascular homeostasis and disease.

References

- 1. Cardiomyocyte crosstalk with endothelium modulates cardiac structure, function, and ischemia-reperfusion injury susceptibility through erythropoietin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of Cyclin D1 and CD20 mRNA Levels by Real-Time Quantitative RT-PCR from Archival Tissue Sections of Mantle Cell Lymphoma and Other Non-Hodgkin’s Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation of Endothelial Nitric-oxide Synthase Regulates Superoxide Generation from the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recombinant human erythropoietin suppresses endothelial cell apoptosis and reduces the ratio of Bax to Bcl-2 proteins in the aortas of apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erythropoietin can promote erythroid progenitor survival by repressing apoptosis through Bcl-XL and Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ERK/MAPK pathway is required for changes of cyclin D1 and B1 during phorbol 12-myristate 13-acetate-induced differentiation of K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. med.kobe-u.ac.jp [med.kobe-u.ac.jp]

- 9. β-Escin Effectively Modulates HUVECs Proliferation and Tube Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Regulation of Angiopoietin‐1/Tie‐2 Receptor Signaling in Endothelial Cells by Dual‐Specificity Phosphatases 1, 4, and 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of angiopoietin-1/Tie-2 receptor signaling in endothelial cells by dual-specificity phosphatases 1, 4, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Role of Recombinant Human Erythropoietin in Fetal Erythropoiesis and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recombinant human erythropoietin (rhEPO) is a well-established therapeutic agent for anemia, primarily due to its role in stimulating erythropoiesis. However, a growing body of evidence highlights its significant, pleiotropic effects on fetal development, extending beyond red blood cell production. This technical guide provides an in-depth analysis of the multifaceted role of this compound in the fetus, with a particular focus on its impact on both hematopoietic and non-hematopoietic tissues. We will explore the underlying signaling pathways, present quantitative data from key studies, and provide detailed experimental protocols for researchers in the field. This document is intended to serve as a comprehensive resource for scientists and drug development professionals investigating the therapeutic potential of this compound in perinatal medicine.

Introduction

Erythropoietin (EPO) is a glycoprotein hormone that acts as the primary regulator of erythropoiesis, the process of red blood cell production.[1] In the fetus, the primary sites of erythropoiesis transition from the yolk sac to the liver, and finally to the bone marrow.[2] Fetal erythroid progenitor cells are highly responsive to EPO, which is essential for their survival, proliferation, and differentiation.[3] The administration of recombinant human erythropoietin (this compound) has been a cornerstone in the management of anemia of prematurity.[4] Beyond this classical hematopoietic function, extensive research has uncovered a non-hematopoietic role for EPO, particularly in the developing nervous system.[5] High concentrations of EPO, often exceeding those required for erythropoiesis, have been shown to exert neuroprotective effects in the context of hypoxic-ischemic injury.[1] This dual functionality is mediated by distinct signaling pathways, underscoring the complex and critical role of EPO during fetal development.

The Erythropoietic Role of this compound in the Fetus

The fundamental role of this compound in fetal life is the stimulation of red blood cell production to meet the increasing oxygen demands of the growing fetus.[1] Fetal erythropoiesis is characterized by an accelerated rate of maturation compared to adult erythropoiesis, resulting in larger erythrocytes with a shorter lifespan.[3]

Signaling Pathway of Erythropoiesis

The canonical signaling pathway for EPO-mediated erythropoiesis is initiated by the binding of EPO to its receptor (EPOR) on the surface of erythroid progenitor cells.[6] This binding event induces a conformational change in the EPOR dimer, leading to the activation of the associated Janus kinase 2 (JAK2).[7] Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the EPOR, creating docking sites for various signaling molecules.[8] Key downstream pathways include:

-

JAK2/STAT5 Pathway: Signal Transducer and Activator of Transcription 5 (STAT5) is recruited to the phosphorylated EPOR and is itself phosphorylated by JAK2. Phosphorylated STAT5 dimerizes and translocates to the nucleus, where it acts as a transcription factor to upregulate genes involved in cell survival (e.g., Bcl-xL), proliferation, and differentiation.[6][7]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated downstream of the EPOR and plays a crucial role in promoting cell survival by inhibiting apoptosis.

-

Ras/MAPK Pathway: The Ras/Mitogen-activated protein kinase (MAPK) pathway is involved in the proliferation and differentiation of erythroid progenitors.[9]

Quantitative Data on Erythropoietic Effects

Clinical trials in premature infants have provided valuable quantitative data on the erythropoietic effects of this compound.

| Study Population | This compound Dosage Regimen | Key Findings | Reference |

| Premature infants (<33 weeks gestation) | Group 1: 300 U/kg/weekGroup 2: 600 U/kg/weekGroup 3: 900 U/kg/week | Significantly higher reticulocyte counts in treated groups (dose-dependent). Reduced need for blood transfusion (19% in treated vs. 45% in controls). | [10] |

| Premature infants (≤1250 g birth weight) | 100 U/kg twice weekly | Earlier increase in reticulocyte counts. 6/10 treated infants vs. 8/10 control infants required transfusion. | [11] |

| Premature infants (27-33 weeks gestation) | 50-150 U subcutaneously twice weekly | Significant increase in reticulocyte count. 47% of treated infants required transfusion vs. 87% in placebo group. | [3] |

| Preterm neonates | Not specified | This compound administration was associated with a nearly 3-fold reduction in the incidence of moderate anemia of prematurity. Positive correlation with hemoglobin and hematocrit levels at 21 days. | [12] |

Table 1: Summary of Quantitative Data from Clinical Trials of this compound in Premature Infants.

Studies have also investigated the effect of this compound on fetal hemoglobin (HbF) synthesis.

| Study Population | This compound Dosage/Concentration | Key Findings on Fetal Hemoglobin (HbF) | Reference |

| Very low birth weight infants | Not specified | No difference in the proportion of HbF synthesis between this compound-treated and placebo groups. | [13] |

| Sickle cell disease patients (with hydroxyurea) | Escalating intravenous doses | 48% increase in the percentage of HbF compared to hydroxyurea alone. | [14] |

| In vitro culture of blood BFU-E from normal individuals | Increasing concentrations | Increased percentages of HbF synthesized. | [2] |

Table 2: Effects of this compound on Fetal Hemoglobin Synthesis.

The Non-Erythropoietic Role of this compound in Fetal Development

Beyond its hematopoietic functions, EPO plays a crucial role in the development and protection of non-hematopoietic tissues, most notably the brain.[5]

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various models of neonatal brain injury, such as hypoxic-ischemic encephalopathy.[15][16] These effects are mediated through anti-apoptotic, anti-inflammatory, and antioxidant mechanisms, as well as the promotion of angiogenesis and neurogenesis.[1]

Signaling Pathway in Neural Cells

The neuroprotective effects of EPO are thought to be mediated by a different receptor complex and signaling pathway than that used for erythropoiesis. Evidence suggests the formation of a heterodimer between the classical EPOR and the β common receptor (βcR or CD131).[17][18] This heterodimer is responsible for tissue-protective effects without stimulating erythropoiesis. A recently identified downstream pathway involves Syne-1 and histone H3 lysine 9 trimethylation (H3K9me3), which influences the differentiation of fetal neural stem cells into glial cells.[17]

Quantitative Data on Neuroprotective Effects

Studies in animal models and clinical trials in neonates provide quantitative insights into the neuroprotective doses and effects of this compound.

| Study Model | This compound Dosage | Key Findings | Reference |

| Neonatal rat model of hypoxic-ischemic brain injury | Single intracerebroventricular injection | Significantly smaller mean infarct volume in the EPO-treated group. | [16] |

| Rodent models of brain injury | 300 U/kg to 30,000 U/kg | Neuroprotective effects observed across this dose range. Multiple doses provide superior protection. | [15] |

| Term infants with hypoxic-ischemic encephalopathy (HIE) | 1000 U/kg intravenously | Well-tolerated and produces plasma concentrations found to be neuroprotective in animal studies. | [19][20] |

Table 3: Summary of Quantitative Data on the Neuroprotective Effects of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound in fetal development.

In Vitro Culture of Fetal Liver Hematopoietic Cells

This protocol is adapted from methodologies used to assess the erythropoietic response of fetal hematopoietic progenitors to this compound.[21][22][23]

Materials:

-

Fetal livers from timed-pregnant mice (e.g., E14.5)

-

Phosphate-buffered saline (PBS) with 2% fetal bovine serum (FBS)

-

MethoCult GF-H4434 semisolid medium (or similar)

-

Recombinant human EPO (this compound)

-

Recombinant mouse stem cell factor (SCF) (optional)

-

35-mm culture dishes

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Isolation: Aseptically dissect fetal livers from embryos and place them in cold PBS with 2% FBS.

-

Cell Suspension: Gently homogenize the livers by passing them through a 21-gauge needle and syringe to create a single-cell suspension.

-

Cell Counting: Perform a cell count using a hemocytometer and trypan blue exclusion.

-

Plating: Dilute the cells in Iscove's Modified Dulbecco's Medium (IMDM) and add to the MethoCult medium to a final concentration of 1-5 x 10^5 cells/mL.

-

Treatment: Add this compound to the cultures at various concentrations (e.g., 0 to 3 U/mL). Other cytokines like SCF (e.g., 50 ng/mL) can be added to support progenitor survival and proliferation.

-

Incubation: Plate 1.1 mL of the cell suspension/MethoCult mixture into 35-mm dishes in duplicate. Incubate for 2 days for CFU-E (colony-forming unit-erythroid) or 7-14 days for BFU-E (burst-forming unit-erythroid).

-

Analysis: Enumerate erythroid colonies under an inverted microscope based on their characteristic red color (due to hemoglobin) and morphology.

Co-Immunoprecipitation of EPOR and βcR in Neural Cells

This protocol is designed to demonstrate the physical interaction between the EPOR and βcR in fetal neural stem cells, adapted from published studies.[17][24]

Materials:

-

Cultured fetal neural stem cells

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-EPOR, anti-βcR, and a non-specific IgG control

-

Protein A/G agarose beads

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

Protocol:

-

Cell Lysis: Lyse cultured neural stem cells with cold lysis buffer.

-

Pre-clearing: Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the anti-EPOR antibody (or anti-βcR) overnight at 4°C with gentle rotation. Use a non-specific IgG as a negative control.

-

Complex Capture: Add protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer to remove non-bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the anti-βcR antibody (if EPOR was used for immunoprecipitation) or anti-EPOR antibody (if βcR was used for immunoprecipitation). A band at the expected molecular weight of the co-immunoprecipitated receptor will indicate an interaction.

Immunofluorescence Staining for EPOR in Fetal Brain Tissue

This protocol provides a general framework for the visualization of EPOR expression in fetal brain tissue sections.[25][26]

Materials:

-

Paraffin-embedded or frozen fetal brain sections on slides

-

Deparaffinization reagents (xylene, ethanol series)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Permeabilization/blocking solution (e.g., PBS with 0.25% Triton X-100 and 10% normal donkey serum)

-

Primary antibody: rabbit anti-EPOR

-

Fluorophore-conjugated secondary antibody: donkey anti-rabbit (e.g., Alexa Fluor 488)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Protocol:

-

Deparaffinization and Rehydration (for paraffin sections): Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%), and finally in PBS.

-

Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or water bath) to unmask the epitopes.

-

Permeabilization and Blocking: Incubate the sections in permeabilization/blocking solution for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the sections with the primary anti-EPOR antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.

-

Washing: Wash the slides three times in PBS.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.

-

Counterstaining: Incubate with DAPI for 5-10 minutes to stain the cell nuclei.

-

Mounting: Wash the slides, and then mount with an anti-fade mounting medium.

-

Visualization: Image the slides using a fluorescence or confocal microscope.

Conclusion and Future Directions

The role of this compound in fetal development is demonstrably dualistic. While its importance in stimulating erythropoiesis is well-established and clinically utilized, its non-erythropoietic functions, particularly neuroprotection, represent a significant and promising area of research and therapeutic development. The elucidation of distinct signaling pathways for these dual roles opens up the possibility of designing novel EPO analogues that are tissue-protective without the hematopoietic side effects. Future research should focus on further delineating the downstream targets of the EPOR/βcR signaling pathway in various fetal tissues and conducting large-scale clinical trials to establish the efficacy and safety of high-dose this compound for neuroprotection in high-risk neonatal populations. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and application of this compound in the critical window of fetal and neonatal life.

References

- 1. Robust Increases in Erythropoietin Production by the Hypoxic Fetus is a Response to Protect the Brain and Other Vital Organs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Augmentation of fetal hemoglobin (HbF) synthesis in culture by human erythropoietic precursors in the marrow and peripheral blood: studies in sickle cell anemia and nonhemoglobinopathic adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Double blind trial of recombinant human erythropoietin in preterm infants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recombinant Erythropoietin for Premature Infants With Anemia [medscape.com]

- 5. Erythropoietin as a neuroprotectant for neonatal brain injury: animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. JAK2/STAT5/Bcl-xL signalling is essential for erythropoietin-mediated protection against apoptosis induced in PC12 cells by the amyloid β−peptide Aβ25–35 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association of JAK2 and STAT5 with erythropoietin receptors. Role of receptor phosphorylation in erythropoietin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Erythropoietin-induced activation of the JAK2/STAT5, PI3K/Akt, and Ras/ERK pathways promotes malignant cell behavior in a modified breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Early treatment of premature infants with recombinant human erythropoietin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recombinant human erythropoietin in the anemia of prematurity: results of a placebo-controlled pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Role of Erythropoietin in the Prevention of Anemia in the Premature Newborn[v1] | Preprints.org [preprints.org]

- 13. Effect of recombinant human erythropoietin on the switchover from fetal to adult hemoglobin synthesis in preterm infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Augmentation by erythropoietin of the fetal-hemoglobin response to hydroxyurea in sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Erythropoietin as a Neuroprotectant for Neonatal Brain Injury: Animal Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Erythropoietin exerts neuroprotective effect in neonatal rat model of hypoxic-ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Erythropoietin and its derivatives: from tissue protection to immune regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Erythropoietin and Neonatal Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Erythropoietin for Neuroprotection in Neonatal Encephalopathy: Safety and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Human Fetal Liver Stromal Cells Expressing Erythropoietin Promote Hematopoietic Development from Human Embryonic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. In vitro erythropoietin assay based on erythroid colony formation in fetal mouse liver cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Production of erythriod cells from human embryonic stem cells by fetal liver cell extract treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Erythropoietin mediates tissue protection through an erythropoietin and common β-subunit heteroreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Widespread Expression of Erythropoietin Receptor in Brain and Its Induction by Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Immunofluorescence protocol for localizing protein targets in brain tissue from diverse model and non-model mammals - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of Endogenous and Recombinant Human Erythropoietin

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Erythropoietin (EPO), a glycoprotein hormone, is the principal regulator of erythropoiesis, the process of red blood cell production. While endogenous EPO is naturally produced in the kidneys, recombinant human erythropoietin (rhEPO) is manufactured using recombinant DNA technology and is a cornerstone for treating anemia associated with chronic kidney disease and chemotherapy. Although this compound possesses the same amino acid sequence as endogenous EPO, subtle but significant structural differences exist, primarily in their post-translational modifications, which can impact their biological activity, immunogenicity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of these structural distinctions, the analytical methodologies used for their characterization, and the cellular signaling pathways they activate.

Core Structural Differences: A Tale of Two Glycosylations

The primary structural variations between endogenous EPO and this compound lie in their carbohydrate moieties. These differences arise from the distinct glycosylation machinery of the human kidney cells versus the non-human host cell lines (e.g., Chinese Hamster Ovary, CHO cells) used for this compound production.[1][2]

Glycosylation Patterns and Isoform Heterogeneity

Both endogenous EPO and this compound are glycoproteins, with approximately 40% of their molecular mass attributed to carbohydrates.[3][4] The polypeptide chain of 165 amino acids is glycosylated at three N-linked sites (Asn24, Asn38, and Asn83) and one O-linked site (Ser126).[3] The heterogeneity in the structure of these attached glycans gives rise to a series of isoforms for both types of EPO.

Endogenous EPO, produced primarily by the kidneys, exhibits a specific glycosylation pattern that is distinct from this compound produced in CHO cells.[1] This leads to different isoform profiles when analyzed by techniques such as isoelectric focusing (IEF).[5] Endogenous EPO typically displays a more acidic profile, while this compound has a more basic isoform distribution.[5] Darbepoetin alfa, a hyperglycosylated this compound analog, has an even more acidic isoelectric point (pI) range due to two additional N-glycosylation sites.[5][6]

A key structural difference has been revealed through sequential deglycosylation experiments. While both endogenous and recombinant EPOs are similarly affected by certain exoglycosidases, the action of N-acetyl-β-D-glucosaminidase is partially blocked in endogenous EPO but not in this compound.[1] Consequently, further enzymatic degradation of the glycan chains is limited in endogenous EPO, a distinction that is visualized by SDS-PAGE and Western blotting.[1]

Sialic Acid Content and O-Acetylation

The terminal sialic acid residues on the glycan chains are crucial for the in vivo half-life and biological activity of EPO. Higher sialic acid content generally leads to a longer circulatory half-life. While both forms of EPO are sialylated, there are differences in the overall content and specific modifications. Recombinant EPO produced in CHO cells can have a higher degree of sialylation, with some engineered cell lines producing this compound with up to a 43% increase in sialic acid content.[7][8]

Furthermore, mass spectrometry has identified differences in the O-acetylation of sialic acids. Human urinary EPO contains only trace amounts of mono-acetylated sialylated O-glycans, which is significantly different from the O-acetylation patterns observed in various this compound pharmaceuticals.[9]

Quantitative Comparison of Endogenous EPO and this compound

The structural differences between endogenous and recombinant EPO can be quantified using various analytical techniques. The following tables summarize key quantitative distinctions.

| Feature | Endogenous EPO | Recombinant EPO (Epoetin alfa/beta) | Darbepoetin alfa | Citation |

| Apparent Molecular Mass (SDS-PAGE) | 35-38 kDa | 38-42 kDa | 47-50 kDa | [10] |

| Isoelectric Point (pI) Range | 3.7 - 4.7 | 4.4 - 5.1 | 3.7 - 4.0 | [5][11] |

| Number of N-Glycosylation Sites | 3 | 3 | 5 | [6] |

| Sialic Acid Content (moles/mole EPO) | Varies | Can be engineered to be higher (e.g., 8.8-9.6) | Higher due to more glycan chains | [7] |

Experimental Protocols for Structural Characterization

The differentiation between endogenous and this compound relies on a suite of sophisticated analytical methods. These techniques exploit the physicochemical differences arising from their distinct glycosylation.

Isoelectric Focusing (IEF)

IEF separates proteins based on their isoelectric point (pI). It is a cornerstone method for identifying this compound in anti-doping tests.[12][13]

Methodology:

-

Sample Preparation: Urine samples are concentrated by ultrafiltration.[11]

-

Gel Preparation: A polyacrylamide or agarose gel containing a mixture of ampholytes is prepared to establish a pH gradient.[14][15]

-

Sample Application and Focusing: The concentrated sample is applied to the gel. An electric field is applied, causing the EPO isoforms to migrate until they reach the pH corresponding to their pI, where their net charge is zero.[15][16]

-

Double Blotting and Detection: The separated proteins are transferred to a membrane (blotting). A "double-blotting" technique is often employed to reduce non-specific binding of antibodies.[11] The EPO isoforms are then visualized using specific anti-EPO antibodies and a chemiluminescent substrate.[11]

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE separates proteins based on their molecular weight. It serves as a complementary method to IEF for differentiating EPO forms.[12][17]

Methodology:

-

Sample Preparation: Protein samples are mixed with a loading buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol) and heated to denature and linearize the proteins.[18][19]

-

Gel Electrophoresis: The samples are loaded onto a polyacrylamide gel, and an electric current is applied. The SDS-coated proteins migrate towards the anode, with smaller proteins moving faster through the gel matrix.[19]

-

Western Blotting and Detection: Following electrophoresis, the proteins are transferred to a membrane. The membrane is then incubated with a primary anti-EPO antibody, followed by a secondary antibody conjugated to an enzyme for chemiluminescent or colorimetric detection.[20]

Capillary Zone Electrophoresis (CZE)

CZE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte solution. It is a high-resolution technique for analyzing EPO isoforms.[21][22]

Methodology:

-

Capillary Conditioning: The capillary is rinsed with a series of solutions to ensure a consistent electroosmotic flow.[23]

-

Sample Injection: A small volume of the EPO sample is introduced into the capillary.

-

Electrophoresis: A high voltage is applied across the capillary, causing the charged EPO isoforms to migrate at different velocities.

-

Detection: The separated isoforms are detected as they pass a detector window, typically by UV absorbance at 214 nm.[24] The European Pharmacopoeia outlines a standard CZE method for EPO isoform analysis.[22][24]

Mass Spectrometry (MS)

MS is a powerful technique for detailed structural analysis of proteins and their modifications, including glycosylation.[25][26]

Methodology for Glycan Analysis:

-

N-Glycan Release: N-glycans are enzymatically cleaved from the EPO protein using PNGase F after denaturation, reduction, and alkylation of the protein.[27][28]

-

Purification and Labeling: The released glycans are purified and can be labeled with a fluorescent tag (e.g., 2-aminobenzamide) for subsequent analysis.[27]

-

LC-MS/MS Analysis: The labeled glycans are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation patterns provide detailed information about the glycan structure.[26][28] For O-glycopeptide analysis, the protein is digested with an enzyme like trypsin, and the resulting glycopeptides are analyzed by LC-MS/MS.[9]

Signaling Pathways Activated by EPO

Upon binding to its receptor (EPOR) on the surface of erythroid progenitor cells, both endogenous and recombinant EPO are believed to initiate the same intracellular signaling cascades to promote cell survival, proliferation, and differentiation.[29][30] The EPOR exists as a preformed dimer that undergoes a conformational change upon EPO binding.[30] This activates several key signaling pathways:

JAK-STAT Pathway

This is a primary signaling pathway for many cytokines, including EPO.

-

Activation: EPO binding leads to the activation of Janus kinase 2 (JAK2) associated with the EPOR.[31][32]

-

Signal Transduction: Activated JAK2 phosphorylates tyrosine residues on the EPOR, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5.[30][32]

-

Gene Transcription: Phosphorylated STAT5 dimerizes, translocates to the nucleus, and acts as a transcription factor to regulate the expression of genes involved in erythropoiesis.[31]

PI3K/Akt Pathway

This pathway is crucial for promoting cell survival and inhibiting apoptosis.

-

Activation: The phosphorylated EPOR can also recruit and activate Phosphoinositide 3-kinase (PI3K).[33][34]

-

Downstream Signaling: PI3K activation leads to the phosphorylation and activation of Akt (also known as Protein Kinase B).[33][35]

-

Anti-Apoptotic Effects: Activated Akt phosphorylates and inactivates pro-apoptotic proteins, thereby promoting cell survival.[36]

Ras-MAPK Pathway

This pathway is primarily involved in cell proliferation and differentiation.

-

Activation: The activated EPOR complex can recruit adaptor proteins like Grb2 and Shc, which in turn activate the Ras signaling pathway.[33][37][38]

-

MAPK Cascade: Activated Ras initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinases), also known as MAP kinases.[30][33]

-

Cellular Response: Activated ERK translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation.[36]

Caption: EPO Receptor Signaling Pathways.

Conclusion